molecular formula C21H20FN3O3 B2831528 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide CAS No. 1021056-50-7

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide

Cat. No.: B2831528
CAS No.: 1021056-50-7
M. Wt: 381.407
InChI Key: HTXCOMYBWPTIKD-UHFFFAOYSA-N
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Description

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a pyridazinone ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide typically involves multiple steps:

  • Formation of the Pyridazinone Ring: : The initial step often involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone ring. For example, 4-fluorophenylhydrazine can react with a suitable diketone under acidic conditions to yield the 4-fluorophenyl-substituted pyridazinone.

  • Alkylation: : The pyridazinone intermediate is then alkylated with a suitable alkyl halide, such as 3-bromopropylamine, under basic conditions to introduce the propylamine side chain.

  • Amidation: : The final step involves the reaction of the alkylated pyridazinone with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitro, sulfonyl, or other substituted derivatives on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials can lead to the creation of advanced products for various applications.

Mechanism of Action

The mechanism of action of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridazinone ring may participate in hydrogen bonding or other interactions with the target. The phenoxyacetamide moiety can further stabilize the compound-target complex, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-chloroacetamide
  • N-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxyacetamide
  • N-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-ethoxyacetamide

Uniqueness

Compared to similar compounds, N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide stands out due to the presence of the phenoxyacetamide moiety, which can impart unique electronic and steric properties. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-17-9-7-16(8-10-17)19-11-12-21(27)25(24-19)14-4-13-23-20(26)15-28-18-5-2-1-3-6-18/h1-3,5-12H,4,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXCOMYBWPTIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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